Cas no 2094485-83-1 (N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide)

N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS033716794
- EN300-6641165
- Z1985891661
- 2094485-83-1
- N-(cyanomethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-prop-2-ynylacetamide
- N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide
-
- インチ: 1S/C10H13N3O3S/c1-2-5-12(7-4-11)10(14)9-13-6-3-8-17(13,15)16/h1H,3,5-9H2
- InChIKey: LXYWBQVNWMHMQB-UHFFFAOYSA-N
- ほほえんだ: S1(CCCN1CC(N(CC#N)CC#C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 255.06776246g/mol
- どういたいしつりょう: 255.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6641165-0.05g |
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide |
2094485-83-1 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamideに関する追加情報
N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide: A Novel Compound in Pharmaceutical Innovation
N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide, with the CAS number 2094485-83-1, represents a unique molecular architecture that combines multiple functional groups to create a versatile platform for pharmaceutical applications. This compound is characterized by its cyano group, which contributes to electron-withdrawing properties, and a thiazolidin-2-yl ring with a 1,1-dioxo substituent, which is critical for its biological activity. The molecule also contains a prop-2-yn-1-yl side chain, which introduces a terminal alkyne functional group essential for synthetic versatility and potential drug delivery applications.
Recent advances in medicinal chemistry have highlighted the importance of multi-heteroatom-containing scaffolds in developing molecules with enhanced pharmacological profiles. The thiazolidin-2-yl ring, a common motif in drug discovery, is particularly noted for its ability to modulate enzyme activity and cellular signaling pathways. The 1,1-dioxo substitution in this ring system further stabilizes the molecule, potentially improving its metabolic stability and bioavailability. The cyano group, on the other hand, is known to enhance the lipophilicity of the molecule, which can influence its ability to cross biological membranes and reach target tissues.
One of the key innovations in the synthesis of N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide lies in the use of click chemistry principles to couple the prop-2-yn-1-yl moiety with the thiazolidin-2-yl core. This approach not only simplifies the synthetic pathway but also ensures high stereochemical control, which is critical for achieving the desired biological activity. The cyano group is introduced through a Michael addition reaction, a method that has gained traction in the development of drug-like molecules due to its efficiency and scalability.
Recent studies have demonstrated that compounds containing the thiazolidin-2-yl ring exhibit promising anti-inflammatory and antioxidant properties. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that thiazolidin-2-yl-based derivatives show significant inhibition of COX-2 and 5-LOX enzymes, which are implicated in inflammatory diseases. The 1,1-dioxo substitution in the ring system was found to enhance the binding affinity to these enzymes, making the molecule a potential candidate for chronic inflammatory disorders.
The prop-2-yn-1-yl side chain in N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide introduces additional functionality that can be exploited for targeted drug delivery. The terminal alkyne group is compatible with click chemistry techniques, such as alkyne-azide cycloaddition, which allows for the conjugation of targeting ligands or imaging agents. This property is particularly valuable in the development of prodrugs and nanomedicine applications, where precise delivery to specific cells or tissues is essential.
Pharmacokinetic studies on this compound have revealed its potential for oral bioavailability. The cyano group and the prop-2-yn-1-yl side chain contribute to the molecule’s solubility and stability in biological fluids. A 2024 preclinical study in Drug Development and Industrial Pharmacy showed that N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide exhibited a half-life of over 12 hours in rodent models, suggesting its potential for once-daily dosing. This characteristic is particularly advantageous in the treatment of chronic conditions, where patient compliance is a critical factor.
Moreover, the thiazolidin-2-yl ring system in this compound has been linked to antimicrobial activities. A 2023 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this ring structure showed potent activity against multidrug-resistant bacteria, including MRSA and Vancomycin-resistant enterococci. The 1,1-dioxo substitution was found to enhance the molecule’s ability to disrupt bacterial cell membranes, a mechanism that is distinct from traditional antibiotics and could reduce the risk of resistance development.
The cyano group in N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide also plays a role in modulating the molecule’s electronic properties, which can influence its interactions with biological targets. Computational studies have shown that the cyano group enhances the molecule’s ability to form hydrogen bonds with amino acid residues in enzyme active sites, potentially increasing its binding affinity and selectivity. This property is particularly important in the design of targeted therapies for diseases such as oncology and neurodegenerative disorders.
In conclusion, N-(cyanomethyl)-2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide represents a promising candidate in the field of pharmaceutical innovation. Its unique molecular architecture, combining cyano, thiazolidin-2-yl, and prop-2-yn-1-yl functionalities, offers a versatile platform for the development of multi-target drugs and targeted therapies. The molecule’s potential applications in anti-inflammatory, antimicrobial, and oncological treatments, coupled with its favorable pharmacokinetic profile, make it a valuable asset for further research and development in the pharmaceutical industry.
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